molecular formula C22H19N3OS B11295110 3,5-Dimethyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

3,5-Dimethyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B11295110
M. Wt: 373.5 g/mol
InChI Key: FJENQWZGUHFPAM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The thiazolopyridine intermediate is then coupled with a benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated aromatic rings.

    Substitution: Halogenated derivatives depending on the substituent used.

Scientific Research Applications

3,5-Dimethyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to investigate biological pathways and molecular interactions.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. The thiazolopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide: shares similarities with other benzamide derivatives and thiazolopyridine compounds.

    Thiazolopyridine Derivatives: Compounds with similar thiazolopyridine structures but different substituents.

    Benzamide Derivatives: Compounds with a benzamide core but different aromatic substitutions.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

3,5-dimethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3OS/c1-13-10-14(2)12-16(11-13)20(26)24-18-7-4-6-17(15(18)3)21-25-19-8-5-9-23-22(19)27-21/h4-12H,1-3H3,(H,24,26)

InChI Key

FJENQWZGUHFPAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4)C

Origin of Product

United States

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